
2-Ethyl-3-methoxypyrazine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methoxypyrazine-d5 is a deuterated analog of 2-Ethyl-3-methoxypyrazine, a compound known for its distinctive earthy and green aroma. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methoxypyrazine-d5 typically involves the deuteration of 2-Ethyl-3-methoxypyrazine. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
化学反应分析
Types of Reactions
2-Ethyl-3-methoxypyrazine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-Ethyl-3-methoxypyrazine-d5 is widely used in scientific research due to its unique properties:
Biology: Used in metabolic studies to trace biochemical pathways involving pyrazine derivatives.
Medicine: Investigated for its potential pharmacokinetic and metabolic profiles due to deuterium labeling.
Industry: Employed in the flavor and fragrance industry to study the sensory attributes of food and beverages.
作用机制
The mechanism of action of 2-Ethyl-3-methoxypyrazine-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics. This makes it a valuable tool in studying the metabolic pathways and the effects of deuterium substitution on drug metabolism .
相似化合物的比较
Similar Compounds
2-Ethyl-3-methoxypyrazine: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Methyl-3-propylpyrazine: Another pyrazine derivative with different alkyl substituents.
2-Isobutyl-3-methoxypyrazine: Known for its strong green bell pepper aroma.
Uniqueness
2-Ethyl-3-methoxypyrazine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and metabolic studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
143.20 g/mol |
IUPAC 名称 |
2-methoxy-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3/i1D3,3D2 |
InChI 键 |
DPCILIMHENXHQX-WNWXXORZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1OC |
规范 SMILES |
CCC1=NC=CN=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




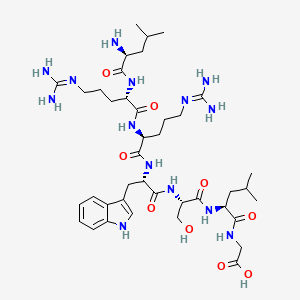
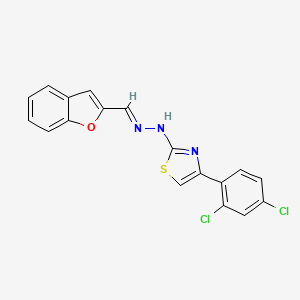
![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)
![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)

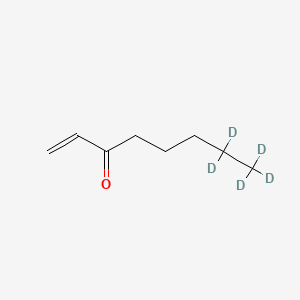
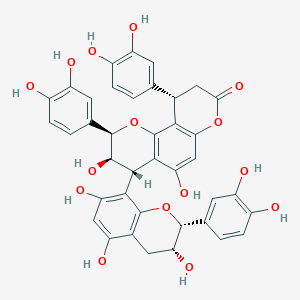
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)
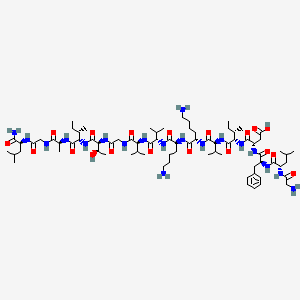
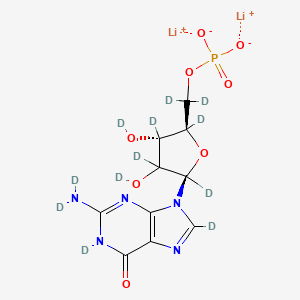
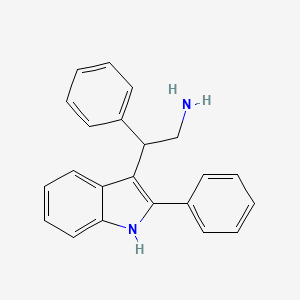
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
